Estradiol 17-Isovalerate
Overview
Description
Estradiol 17-Isovalerate is a synthetic ester of estradiol, a naturally occurring estrogen hormone. This compound is used in hormone replacement therapy and other medical applications due to its ability to mimic the effects of natural estrogen in the body. This compound is known for its prolonged action, making it a valuable component in various therapeutic formulations.
Mechanism of Action
Target of Action
Estradiol 17-Isovalerate, a pro-drug ester of Estradiol, targets the Estrogen Receptors (ER) , including ERα and ERβ subtypes . These receptors are located in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .
Mode of Action
This compound enters target cells freely and interacts with a target cell receptor . When the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell, regulate gene transcription, and lead to the formation of messenger RNA .
Biochemical Pathways
The catabolism of estrogens, such as 17β-estradiol, estrone, and estriol, involves a cluster of catabolic genes . The first enzyme of the pathway used to transform 17β-estradiol into estrone is encoded outside of the cluster . A CYP450 encoded by the edcA gene performs the second metabolic step, i.e., the 4-hydroxylation of estrone .
Pharmacokinetics
Estradiol is commonly produced with an ester side-chain as endogenous estradiol has very low oral bioavailability on its own . Esterification of estradiol aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections through improved lipophilicity . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol .
Result of Action
The downstream effects of this compound within the body are due to its binding to the Estrogen Receptor . It is used to treat some effects of menopause, hypoestrogenism, androgen-dependent carcinoma of the prostate, and in combination products for endometriosis and contraception .
Action Environment
The degradation of 17β-estradiol can be influenced by environmental factors . For instance, the presence of alternative carbon sources and their concentration levels can affect 17β-estradiol biodegradation . Moreover, the pH of the medium, especially in acidic to neutral conditions, affects efficiency, and ambient temperature supports the process .
Biochemical Analysis
Biochemical Properties
Estradiol 17-Isovalerate interacts with various enzymes, proteins, and other biomolecules. It binds to estrogen receptors (ERs), which are found in various tissues throughout the body . This binding triggers a series of biochemical reactions that influence cell function .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can stimulate cell proliferation in the uterine epithelium .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to estrogen receptors, leading to the activation or repression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been shown to have satisfactory homogeneity and stability . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies have shown that it can induce cell proliferation in the uterine epithelium of mice and humans .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it has been shown to up-regulate energy metabolic pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
This compound can be localized in specific compartments or organelles within the cell . Its activity or function can be affected by its subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
Estradiol 17-Isovalerate is synthesized through the esterification of estradiol with isovaleric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in stainless steel reactors equipped with reflux condensers and water separators. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Estradiol 17-Isovalerate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield estradiol and isovaleric acid.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can convert the ketone group in estradiol to a hydroxyl group, forming different metabolites.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Estradiol and isovaleric acid.
Oxidation: Hydroxylated metabolites of estradiol.
Reduction: Reduced forms of estradiol with hydroxyl groups.
Scientific Research Applications
Estradiol 17-Isovalerate has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection and quantification methods.
Biology: Studied for its effects on cellular processes and gene expression in various biological systems.
Medicine: Used in hormone replacement therapy for menopausal women and in the treatment of certain cancers.
Industry: Employed in the formulation of pharmaceutical products and as a standard in quality control laboratories.
Comparison with Similar Compounds
Estradiol 17-Isovalerate is compared with other estrogen esters, such as:
Estradiol Valerate: Similar in structure but with a different ester group, leading to variations in pharmacokinetics and duration of action.
Estradiol Cypionate: Another ester of estradiol with a longer duration of action due to its more lipophilic nature.
Estradiol Benzoate: Known for its rapid onset of action but shorter duration compared to this compound.
This compound is unique due to its balanced pharmacokinetic profile, offering both a prolonged duration of action and a steady release of estradiol, making it suitable for various therapeutic applications.
Properties
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O3/c1-14(2)12-22(25)26-21-9-8-20-19-6-4-15-13-16(24)5-7-17(15)18(19)10-11-23(20,21)3/h5,7,13-14,18-21,24H,4,6,8-12H2,1-3H3/t18-,19-,20+,21+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRWOQYVIKKJGV-RBRWEJTLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747729 | |
Record name | (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl 3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869627-83-8 | |
Record name | (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl 3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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